molecular formula C7H14O6 B1198101 D-Pinitol CAS No. 484-68-4

D-Pinitol

Cat. No. B1198101
CAS RN: 484-68-4
M. Wt: 194.18 g/mol
InChI Key: DSCFFEYYQKSRSV-FEPQRWDDSA-N
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Description

D-Pinitol (3-O-methyl-D-chiro-inositol) is a cyclitol found in various plants, including those in the Leguminosae and Pinaceae families . It plays a significant role in plants as a physiological cellular modulator and chemical defense against unfavorable environmental conditions . Plants rich in D-Pinitol have been used in traditional medicine for treating diabetes, inflammation, cancer, or infections .


Synthesis Analysis

D-Pinitol is the most widely distributed inositol ether in plants . Its biosynthesis in Angiosperms is relatively straightforward and short, proceeding via the Loewus pathway . The precursor to the biosynthesis pathway is glucose-6-phosphate, which is converted to D-ononitol (1-D-4-O-methyl-myo-inositol) via myo-inositol .


Molecular Structure Analysis

The molecular structure of D-Pinitol has been elucidated using vibrational assignment and calculation of potential energy distribution (PED) . The charges of atoms and electronic structural system NBO/NLMO have been calculated .

Scientific Research Applications

  • Cardiovascular Benefits : D-Pinitol induces endothelium-dependent vasodilatation in mouse mesenteric artery, explaining its hypotensive effect in mice (Moreira et al., 2018).

  • Anti-Diabetic Properties : It shows insulin-like properties, beneficial for treating diabetes. D-Pinitol improves glucose homeostasis and insulin signaling in diabetes models (Gao et al., 2015); (Bates et al., 2000).

  • Antioxidant Effects : Exhibits antioxidant properties, potentially beneficial for various health conditions (Pandi et al., 2022).

  • Agricultural Applications : Useful in controlling cucumber powdery mildew, showing its potential in agriculture (Chen et al., 2014).

  • Anti-Cancer Properties : D-Pinitol inhibits prostate cancer metastasis by modulating key signaling pathways (Lin et al., 2013).

  • Hepatoprotective Effect : Demonstrates liver-protective effects in rat models, suggesting potential for treating liver diseases (Magielse et al., 2013).

  • Immunomodulatory Activity : Influences dendritic cell functions and Th1/Th2 balance, indicating potential in modulating immune responses (Lee et al., 2007).

  • Metabolic Regulation : Modulates metabolism-related hormones and insulin signaling in rats, highlighting its role in metabolic regulation (Navarro et al., 2020).

Future Directions

D-Pinitol has been receiving increasing attention due to its occurrence in foods and medicinal plants and its diverse medicinal properties . Future research may focus on further exploring its medicinal activities, including its potential role in the treatment of chronic diseases with an inflammatory component .

properties

IUPAC Name

(1S,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5-,6+,7?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCFFEYYQKSRSV-FEPQRWDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(C1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1[C@@H]([C@H](C([C@@H]([C@@H]1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883108, DTXSID601029635, DTXSID901337631
Record name (+)-Pinitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S,3S,4S,5S,6S)-6-Methoxy-1,2,3,4,5-cyclohexanepentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601029635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Pinitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Pinitol

CAS RN

484-68-4, 6090-97-7, 10284-63-6
Record name Pinitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ononitol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006090977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylinositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010284636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylinositol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12969
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (+)-Pinitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S,3S,4S,5S,6S)-6-Methoxy-1,2,3,4,5-cyclohexanepentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601029635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Pinitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PINITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF9HZN9T0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ONONITOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A998ME07KR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYLINOSITOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N55OCE7X7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,470
Citations
M Sánchez-Hidalgo, AJ León-González… - Phytochemistry …, 2021 - Springer
… Moreover, d-pinitol has … d-pinitol biosynthesis, distribution, biological activities and clinical trials that describe pharmacological activities exerted both by isolated d-pinitol and d-pinitol-…
Number of citations: 48 link.springer.com
K Srivastava, M Tiwari, A Dubey… - International Journal of …, 2020 - researchgate.net
… D-pinitol is a natural compound related to the important … D-pinitol is the D-enantiomer of pinitol, it’sa 3-O-methyl-D-chiro-… naturally occurring compound D-Pinitol ingredient providing an …
Number of citations: 22 www.researchgate.net
SH Bates, RB Jones, CJ Bailey - British journal of …, 2000 - Wiley Online Library
… This study investigates the effect of D-pinitol on glucose … (ip) administration of D-pinitol. Glucose transport was measured … on D-pinitol treatment, and for 10 days after D-pinitol treatment …
Number of citations: 386 bpspubs.onlinelibrary.wiley.com
Y Gao, M Zhang, T Wu, M Xu, H Cai… - Journal of agricultural …, 2015 - ACS Publications
… of d-pinitol in relieving symptoms of T2DM, and d-pinitol can be developed into an effective drug for the treatment of T2DM when sufficient further research on d-pinitol can be performed. …
Number of citations: 172 pubs.acs.org
PKMA Geethan, PSM Prince - Journal of biochemical and …, 2008 - Wiley Online Library
… This study was undertaken to evaluate the effect of D-pinitol … rats Oral administration of D-pinitol to STZinduced diabetic rats … The D-pinitol also lowered significantly (p < 0.05) LDL and …
Number of citations: 107 onlinelibrary.wiley.com
AJ Alonso‐Castro, C Alba‐Betancourt… - Journal of food …, 2019 - Wiley Online Library
… d-pinitol. This study provides new information about other pharmacological uses for d-pinitol… Recently, we reported that d-pinitol was the main component in the ethanol extracts of the …
Number of citations: 16 onlinelibrary.wiley.com
A Pandi, VM Kalappan… - Bulletin of the National …, 2022 - bnrc.springeropen.com
… This comprehensive review demonstrates the application of d-pinitol against diabetes mellitus. Most of the animal and clinical studies included in this review reported that d-pinitol …
Number of citations: 3 bnrc.springeropen.com
A Azab - Nutrients, 2022 - mdpi.com
… products, and D-Pinitol is clearly one of the most important of these. D-Pinitol has been … Presently, more than thirty medicinal activities of D-Pinitol have been reported. Among these…
Number of citations: 13 www.mdpi.com
N Tetik, I Turhan, HR Oziyci… - International Journal of …, 2011 - Taylor & Francis
… In this research, the d-pinitol content and sugar profile of 10 … amount of d-pinitol compared with the other d-pinitol-… a suitable source of d-pinitol for medical use and d-pinitol may be an …
Number of citations: 71 www.tandfonline.com
NT Dang, R Mukai, K Yoshida… - Bioscience …, 2010 - academic.oup.com
… We investigated in this present study whether an oral intake of D-pinitol (PI) and myo-inositol (MI) would affect GLUT4 translocation in the skeletal muscle of mice. PI or MI at 1g/kg BW …
Number of citations: 112 academic.oup.com

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